

A Technical Guide to the Thermochemical Data of 2,4,6-Trifluoropyridine

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Compound of Interest

Compound Name: *2,4,6-Trifluoropyridine*

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For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the current state of knowledge regarding the thermochemical properties of **2,4,6-trifluoropyridine**. Despite a comprehensive search of available scientific literature and databases, no specific experimental or computational thermochemical data—including enthalpy of formation, standard entropy, and heat capacity—could be located for this compound. This document, therefore, serves as a guide for researchers, outlining the established experimental and computational methodologies that can be employed to determine these crucial parameters. The information provided is based on studies of analogous fluorinated and substituted pyridine compounds.

Current Status of Thermochemical Data for 2,4,6-Trifluoropyridine

As of the date of this guide, there is a notable absence of published experimental or high-level computational thermochemical data specifically for **2,4,6-trifluoropyridine**. Standard reference databases such as the NIST Chemistry WebBook do not contain entries for its enthalpy of formation, entropy, or heat capacity. Consequently, this guide will focus on the established methodologies for determining such data, drawing parallels from research on other fluorinated aromatic and heterocyclic compounds.

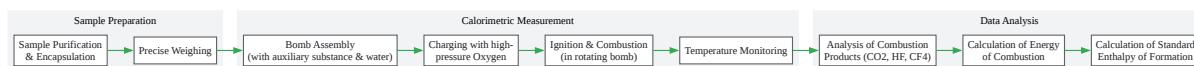
Methodologies for Determining Thermochemical Properties

The determination of thermochemical data for organofluorine compounds, particularly those containing nitrogen, requires specialized experimental techniques due to the reactivity of fluorine and the potential for complex reaction products. Computational methods also play a crucial role in predicting and corroborating experimental findings.

2.1.1. Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) of fluorinated organic compounds is often determined using rotating-bomb calorimetry. This technique is necessary to ensure that the corrosive products of combustion, such as hydrofluoric acid (HF), are brought into a well-defined and homogeneous final state.

A general experimental workflow for rotating-bomb calorimetry is as follows:



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Figure 1: Workflow for Rotating-Bomb Combustion Calorimetry.

- Detailed Methodology:
 - Sample Preparation: A sample of **2,4,6-trifluoropyridine** of high purity is encapsulated in a combustible ampoule. An auxiliary substance with a well-known enthalpy of combustion is often used to promote complete combustion.
 - Bomb Assembly: The ampoule is placed in a platinum crucible within a platinum-lined rotating-bomb calorimeter. A specific amount of water is added to the bomb to dissolve the gaseous combustion products.

- Combustion: The bomb is charged with high-pressure oxygen and the sample is ignited. The bomb is rotated to ensure a uniform solution of the combustion products.
- Temperature Measurement: The temperature change of the calorimeter is precisely measured to determine the energy released.
- Product Analysis: The final contents of the bomb are carefully analyzed to quantify the amounts of carbon dioxide, hydrofluoric acid, and potentially carbon tetrafluoride (CF4), which can form from highly fluorinated compounds.[1]
- Calculation: The standard enthalpy of combustion is calculated from the energy of combustion after applying corrections. The standard enthalpy of formation is then derived using Hess's law, requiring the known standard enthalpies of formation of the combustion products (CO2, H2O, and HF(aq)).[1]

2.1.2. Knudsen Effusion Mass Spectrometry for Enthalpy of Sublimation

For solid compounds, the enthalpy of sublimation is a key property. The Knudsen effusion mass spectrometry (KEMS) technique is suitable for measuring the vapor pressure of a substance as a function of temperature, from which the enthalpy of sublimation can be derived using the Clausius-Clapeyron equation.



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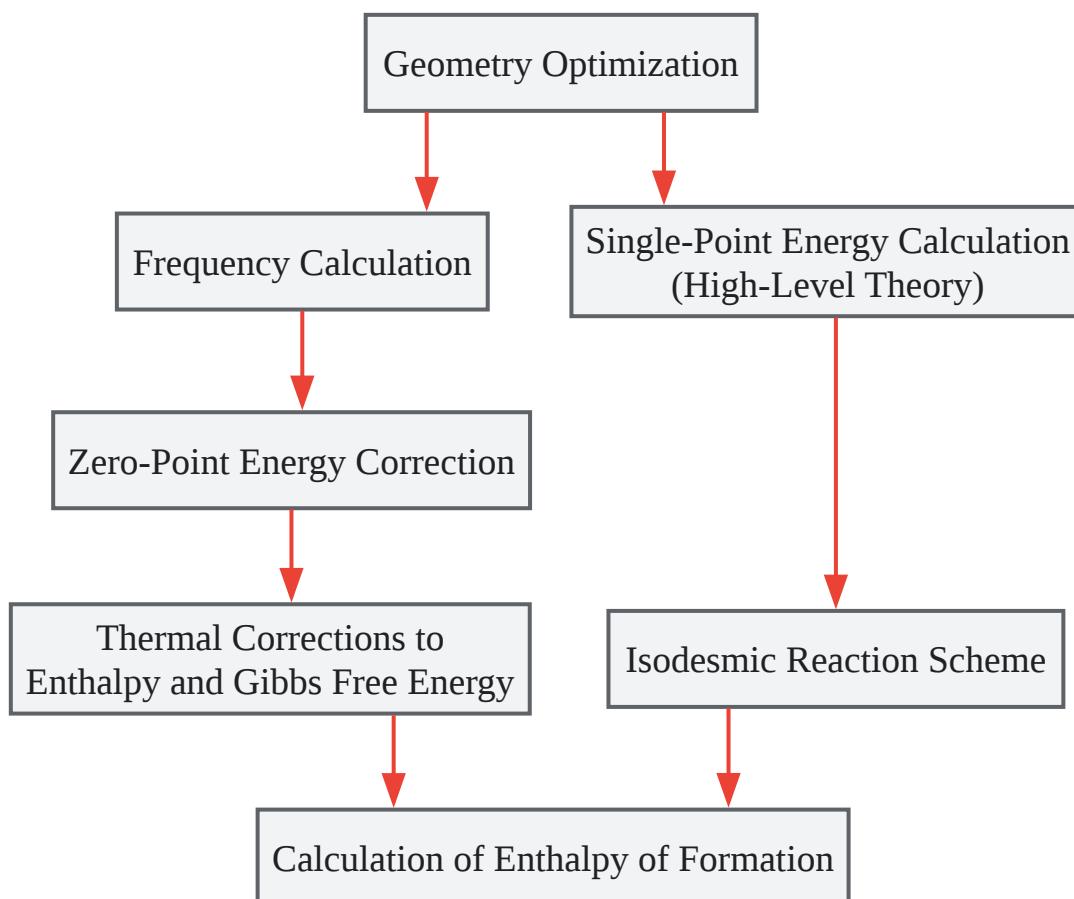
Figure 2: Workflow for Knudsen Effusion Mass Spectrometry.

- Detailed Methodology:
 - Sample Placement: A small amount of solid **2,4,6-trifluoropyridine** is placed in a Knudsen cell, which is a small container with a tiny orifice.

- Heating and Effusion: The cell is heated under high vacuum, causing the sample to sublime. The gaseous molecules effuse through the orifice, forming a molecular beam.
- Mass Spectrometry: The molecular beam is directed into the ion source of a mass spectrometer, where the effusing vapor is ionized and its composition and intensity are measured.[2][3]
- Data Analysis: The ion intensity of the parent molecule is measured at various temperatures. This data is used to calculate the vapor pressure as a function of temperature. The enthalpy of sublimation is then determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the temperature.[4][5]

High-level ab initio and density functional theory (DFT) methods are powerful tools for predicting the thermochemical properties of molecules for which experimental data is unavailable.

A general workflow for computational thermochemistry is as follows:



[Click to download full resolution via product page](#)**Figure 3:** Workflow for Computational Thermochemistry.

- Detailed Methodology:
 - Geometry Optimization: The molecular structure of **2,4,6-trifluoropyridine** is optimized using a suitable level of theory, such as B3LYP with an appropriate basis set.
 - Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to calculate the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.
 - High-Level Energy Calculation: A more accurate single-point energy calculation is performed on the optimized geometry using a high-level method like CBS-APNO, G4, or W1U.[6]
 - Isodesmic Reactions: To improve the accuracy of the calculated enthalpy of formation, an isodesmic reaction scheme is often employed. This involves constructing a balanced reaction where the types of chemical bonds are conserved on both the reactant and product sides. The enthalpy of reaction is calculated from the high-level electronic energies, and the enthalpy of formation of the target molecule is then derived using the known experimental enthalpies of formation of the other species in the reaction.[7]

Estimated and Analogous Data

While no specific data exists for **2,4,6-trifluoropyridine**, data for pyridine and other substituted pyridines can provide a baseline.

Table 1: Thermochemical Data for Pyridine and Related Compounds

Compound	Formula	$\Delta_fH^\circ(g, 298.15 K)$ (kJ/mol)	$S^\circ(g, 298.15 K)$ (J/mol·K)	Reference
Pyridine	C ₅ H ₅ N	140.55 ± 0.40	Not available in cited sources	[8]
2,4,6-Trifluoropyridine	C ₅ H ₂ F ₃ N	Data not available	Data not available	

The introduction of fluorine atoms is known to have a significant impact on the thermochemical properties of organic molecules, generally making the enthalpy of formation more negative.

Conclusion and Recommendations for Future Work

There is a clear gap in the scientific literature regarding the thermochemical properties of **2,4,6-trifluoropyridine**. For researchers and professionals requiring this data for process modeling, reaction design, or safety assessments, both experimental determination and high-level computational studies are recommended.

- **Experimental Approach:** Rotating-bomb calorimetry is the recommended method for determining the standard enthalpy of formation in the condensed phase. This, combined with a measurement of the enthalpy of vaporization or sublimation (e.g., via KEMS), will yield the gas-phase enthalpy of formation.
- **Computational Approach:** High-level ab initio calculations, benchmarked against known data for similar fluorinated heterocycles, can provide reliable estimates for the enthalpy of formation, entropy, and heat capacity. The use of isodesmic reaction schemes is highly recommended to minimize computational errors.

This guide provides a framework for approaching the determination of these critical thermochemical parameters for **2,4,6-trifluoropyridine**, leveraging established methodologies from the study of related compounds.

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